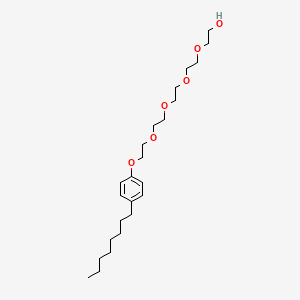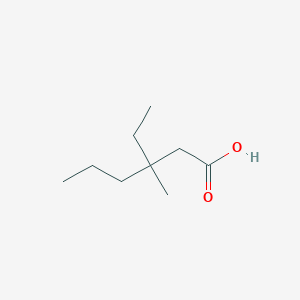
3-Ethyl-3-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-methylhexanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain carboxylic acid, characterized by the presence of both ethyl and methyl groups attached to the third carbon of a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, the reaction of 3-methylhexanoic acid with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-ethyl-3-methylhexanoyl chloride, which can be prepared from the corresponding acid using thionyl chloride. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.
化学反応の分析
Types of Reactions
3-Ethyl-3-methylhexanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides.
科学的研究の応用
3-Ethyl-3-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving branched-chain fatty acids.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism by which 3-Ethyl-3-methylhexanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing pathways such as beta-oxidation. The molecular targets include enzymes like acyl-CoA dehydrogenase and enoyl-CoA hydratase, which play crucial roles in the breakdown and synthesis of fatty acids.
類似化合物との比較
Similar Compounds
3-Methylhexanoic acid: Similar in structure but lacks the ethyl group.
2-Ethylhexanoic acid: Has the ethyl group on the second carbon instead of the third.
Hexanoic acid: The parent compound without any branching.
Uniqueness
3-Ethyl-3-methylhexanoic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target molecules that require precise branching patterns.
特性
CAS番号 |
50902-82-4 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
3-ethyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3,5-2)7-8(10)11/h4-7H2,1-3H3,(H,10,11) |
InChIキー |
APIWHOUUMCIHFT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


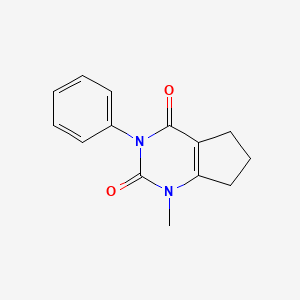


![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
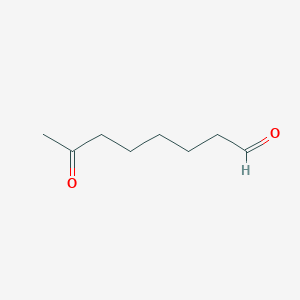
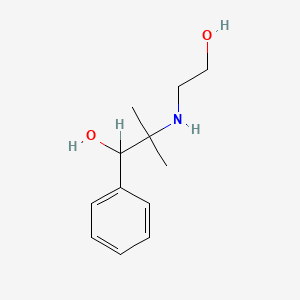


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
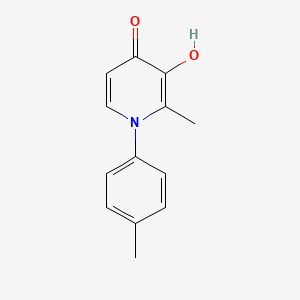
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
